molecular formula C5H8N2O3S B2873237 (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide CAS No. 2168221-32-5

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide

Cat. No.: B2873237
CAS No.: 2168221-32-5
M. Wt: 176.19
InChI Key: BKBHLDVXIYLWLR-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C5H8N2O3S and a molecular weight of 176.2 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Biochemical Analysis

Biochemical Properties

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . This interaction with human carbonic anhydrases, enzymes involved in many important physiological and pathological processes, is a key aspect of its biochemical role .

Cellular Effects

It is known that this compound can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily through its role as an isoform-selective inhibitor of human carbonic anhydrase II .

Temporal Effects in Laboratory Settings

It is known that this compound has a stable profile and exhibits long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. These effects are currently being studied to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide typically involves the reaction of 5-methyl-1,3-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

5-Methyl-1,3-oxazole+Methanesulfonyl chlorideThis compound\text{5-Methyl-1,3-oxazole} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 5-Methyl-1,3-oxazole+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBHLDVXIYLWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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